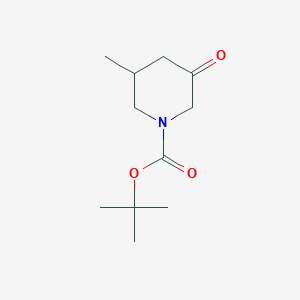

1-Boc-5-methyl-3-piperidinone

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOEWQIZRMJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509382-47-1 | |

| Record name | tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 1 Boc 5 Methyl 3 Piperidinone

Reactivity at the Ketone Functionality (C-3 Position)

The carbonyl group at the C-3 position is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and olefination reactions. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Aldol Condensation: The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. For 1-Boc-5-methyl-3-piperidinone, the presence of α-hydrogens allows it to undergo Aldol condensation with various aldehydes and ketones. The reaction is typically catalyzed by an acid or a base. Base-catalyzed Aldol reactions proceed through the formation of an enolate, which then acts as a nucleophile.

Research on related diketopiperazines has shown that Boc-protected systems can undergo Aldol condensations, sometimes leading to the formation of both (E)- and (Z)-isomers. The choice of base can be critical to the outcome of the reaction. While specific examples with this compound are not extensively detailed in the reviewed literature, the general reactivity of ketones in Aldol reactions is well-established.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base. These compounds are valuable synthetic intermediates. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the ketone.

While direct studies on this compound are limited, the Mannich reaction of other cyclic ketones is well-documented. For instance, the reaction of 5,5-dimethyl-3-phenylamino-2-cyclohexen-1-one with formaldehyde (B43269) and various amines yields the corresponding Mannich bases. This suggests that this compound would readily participate in Mannich reactions, allowing for the introduction of an aminomethyl group at the C-2 or C-4 position.

Schiff Base Formation: Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, in this case, the ketone functionality of this compound. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or azomethine group (-C=N-). The formation of Schiff bases is often catalyzed by an acid or a base and is a reversible process.

The synthesis of Schiff bases from various aldehydes and amines is a common transformation in organic chemistry. These compounds are important for their biological activities and as intermediates in further synthetic transformations.

Table 1: Overview of Nucleophilic Addition and Condensation Reactions at the C-3 Position

| Reaction | Reactants | Product Type | Key Features |

|---|---|---|---|

| Aldol Condensation | Aldehyde or Ketone, Acid/Base Catalyst | β-Hydroxyketone or α,β-Unsaturated Ketone | Forms a new C-C bond at the α-carbon. |

| Mannich Reaction | Formaldehyde, Primary/Secondary Amine | β-Amino-ketone (Mannich Base) | Introduces an aminomethyl group. |

| Schiff Base Formation | Primary Amine | Imine (Schiff Base) | Forms a C=N double bond at the C-3 position. |

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the specific location of the newly formed double bond. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate.

The reactivity of the ylide influences the stereochemistry of the resulting alkene; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. For this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond, providing a route to various exocyclic alkenes.

Julia Olefination: The Julia olefination, and its modified versions like the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes from carbonyl compounds and sulfones. The classical Julia-Lythgoe olefination is a multi-step process that typically yields (E)-alkenes with high stereoselectivity. The Julia-Kocienski modification is a one-pot reaction that also provides excellent (E)-selectivity. This reaction has been successfully applied to N-Boc protected lactams, such as N-Boc-2-piperidinone, demonstrating its utility in synthesizing exocyclic enamides. This suggests that this compound would be a suitable substrate for Julia-type olefination reactions.

Table 2: Olefination Reactions for the Conversion of the C-3 Ketone

| Reaction | Reagent | Product Type | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Exocyclic Alkene | Dependent on ylide stability |

| Julia-Kocienski Olefination | Heteroaryl Sulfone | Exocyclic Alkene | High (E)-selectivity |

The ketone at the C-3 position of this compound can be readily converted into imines and enamines through reactions with primary and secondary amines, respectively.

Enamine Formation: Enamines are formed from the reaction of a ketone with a secondary amine. These compounds are versatile synthetic intermediates, as the β-carbon of the enamine is nucleophilic and can react with various electrophiles. The formation of enamines from piperidine (B6355638) derivatives has been utilized in the synthesis of more complex heterocyclic systems.

Imine Formation: The reaction of this compound with a primary amine will yield an imine. This condensation reaction is typically reversible and may require the removal of water to drive the reaction to completion. Imines are important intermediates in organic synthesis and can undergo further reactions such as reduction to form amines or reaction with nucleophiles.

Reactivity at Alpha-Carbons (C-2 and C-4 Positions)

The protons on the carbons adjacent to the ketone (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for a variety of reactions that introduce functionality at the C-2 and C-4 positions.

The formation of an enolate from this compound allows for subsequent alkylation at the α-position. The regioselectivity of enolate formation (at C-2 vs. C-4) can be controlled by the choice of base and reaction conditions. Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to deprotonate the less sterically hindered α-proton, leading to the kinetic enolate. Thermodynamic enolates are formed under conditions that allow for equilibration to the more stable, more substituted enolate.

Once formed, the enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. This α-alkylation is a powerful tool for introducing alkyl groups at the C-2 or C-4 position of the piperidinone ring.

As mentioned previously, this compound can be converted to an enamine by reaction with a secondary amine. The resulting enamine has a nucleophilic β-carbon and can react with a variety of electrophiles. This provides an alternative method for the functionalization of the α-position. Common electrophiles used in these reactions include alkyl halides and acyl halides. The initial product of the electrophilic addition is an iminium salt, which is then hydrolyzed to yield the α-substituted ketone.

Reduction of the Carbonyl Group to Hydroxyl Functionality

The ketone functionality of this compound is a primary site for chemical modification, most notably through reduction to the corresponding secondary alcohol, 1-Boc-5-methyl-3-hydroxypiperidine. This transformation introduces a new stereocenter at the C3 position, and controlling the stereochemical outcome is often a critical aspect of its synthetic utility.

The reduction of the carbonyl group in cyclic ketones like this compound can be accomplished using a variety of reducing agents, with the choice of reagent determining the stereoselectivity of the reaction. The pre-existing stereocenter at the C5 position (assuming a specific enantiomer of the starting material is used) directs the diastereoselectivity of the reduction, leading to the formation of either cis- or trans-3-hydroxy-5-methylpiperidine derivatives.

While specific studies on this compound are not prevalent in publicly accessible literature, extensive research on the closely related, non-methylated analog, 1-Boc-3-piperidinone, provides significant insight into the enantioselective reduction of this class of compounds. Biocatalytic methods, employing ketoreductases (KREDs) or whole-cell systems, have proven highly effective for producing enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of the anticancer drug ibrutinib. mdpi.comgoogle.com These enzymatic reductions often proceed with high conversion rates and excellent enantiomeric excess (e.e.). For instance, ketoreductases co-expressed with glucose dehydrogenase (for cofactor regeneration) can achieve conversions greater than 99% with >99% e.e. mdpi.com

Chemical methods for asymmetric reduction are also employed, though they may require noble metal catalysts. The presence of the 5-methyl group in the target compound would mean that reduction generates diastereomers. The facial selectivity of the hydride attack would be influenced by the steric hindrance and conformational preference imposed by this methyl group, leading to a mixture of cis and trans isomers relative to the C5 substituent.

| Catalyst/Reagent | Cofactor System | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Ketoreductase (KRED) with GDH | NADP+/D-Glucose | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 |

| Alcohol Dehydrogenase from Candida albicans | NADH | (S)-N-Boc-3-hydroxypiperidine | 99.3 | 100 |

| Recombinant E. coli (co-expressing KRED and GDH) | NADP+/D-Glucose | (S)-N-Boc-3-hydroxypiperidine | 99.3 | >99 |

Once the carbonyl group is reduced to a hydroxyl group, the resulting 1-Boc-5-methyl-3-hydroxypiperidine becomes a substrate for a variety of subsequent chemical modifications. The hydroxyl group can be functionalized to introduce different moieties, further expanding the molecular diversity accessible from this scaffold.

Common transformations include:

O-Alkylation: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

O-Acylation: Esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base, yielding ester derivatives.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various other functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the C3 position.

Oxidation: The secondary alcohol can be oxidized back to the ketone, a process that can be useful if protection of another part of the molecule was required.

Dehydration: Elimination of water can lead to the formation of a double bond within the piperidine ring, creating a tetrahydropyridine (B1245486) derivative.

These transformations are standard procedures in organic synthesis and would be applicable to the hydroxypiperidine derivative of the title compound, enabling its use in the synthesis of more complex molecules and pharmaceutical intermediates.

Manipulation of the N-Boc Protecting Group

The N-Boc group is a cornerstone of modern amine chemistry, valued for its stability under a range of reaction conditions and its relatively straightforward removal.

The removal of the Boc group, or deprotection, is most commonly accomplished under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free secondary amine.

Commonly employed methods for N-Boc deprotection include:

Trifluoroacetic Acid (TFA): A solution of TFA, typically 20-50%, in a solvent like dichloromethane (B109758) (DCM) is highly effective for rapid Boc removal at room temperature. nih.gov

Hydrogen Chloride (HCl): Anhydrous solutions of HCl in solvents such as dioxane, diethyl ether, or isopropanol (B130326) are also widely used. acs.orgjgtps.com This method often yields the hydrochloride salt of the resulting amine, which can be advantageous for purification and stability.

Thermal Deprotection: In some cases, particularly for substrates sensitive to strong acids, heating the N-Boc compound in a suitable solvent can effect deprotection. nih.gov This method, however, may require high temperatures (e.g., 150 °C or higher). nih.gov

| Reagent | Typical Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Isopropanol (iPrOH) | 0°C to Room Temperature |

| Heat (Thermolysis) | Dioxane, Toluene | Reflux / High Temperature (>150°C) |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature (pH neutral conditions) |

After the removal of the Boc group, the newly liberated secondary amine of 5-methyl-3-piperidinone or its reduced alcohol counterpart is available for a wide range of N-functionalization reactions.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom is typically achieved by reacting the piperidine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. google.comresearchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation.

N-Acylation: The piperidine nitrogen can be readily acylated by treatment with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms an N-acylpiperidine derivative, which is a stable amide. Schotten-Baumann conditions (using aqueous base) can also be employed.

These N-functionalization reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceuticals and other biologically active compounds containing the piperidine scaffold.

| Transformation | Reagents | Base | Typical Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | DCM, Dichloroethane (DCE) |

| N-Acylation | Acyl Chloride (RCOCl), Anhydride | Triethylamine, Pyridine | DCM, THF |

| N-Arylation | Aryl Halide, Pd or Cu catalyst | t-BuONa, K₃PO₄ | Toluene, Dioxane |

Stereochemical Considerations in 1 Boc 5 Methyl 3 Piperidinone Derivatives

Conformational Analysis of the Piperidinone Ring System

The six-membered piperidinone ring in 1-Boc-5-methyl-3-piperidinone derivatives typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom can significantly influence the ring's conformational equilibrium. The rotation of the C-N bond of the Boc group can be restricted, leading to the existence of different rotamers.

In substituted N-acylpiperidines, the interplay of steric and electronic effects dictates the preferred conformation. For instance, in N-Boc-protected piperidone systems, temperature-dependent NMR studies have revealed the presence of multiple conformations at lower temperatures. This suggests that the energy barrier for ring inversion can be influenced by the substituents. The bulky Boc group can lead to a flattened chair or even a twist-boat conformation in some cases to alleviate steric hindrance.

The position of the methyl group at C5 further complicates the conformational landscape. In a chair conformation, the methyl group can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by the steric interactions with other ring atoms and substituents. Generally, an equatorial orientation is favored to minimize 1,3-diaxial interactions. However, the presence of the N-Boc group and the carbonyl at C3 can alter this preference. Computational studies and NMR analysis of related substituted piperidones have shown that the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformer can be surprisingly stable.

Table 1: Key Factors Influencing the Conformation of the this compound Ring

| Factor | Influence on Conformation |

| N-Boc Group | The bulky tert-butoxycarbonyl group can lead to restricted rotation around the N-CO bond, potentially leading to distinct rotamers. It can also flatten the chair conformation or favor a twist-boat conformation to minimize steric strain. |

| C5-Methyl Group | The methyl substituent at the C5 position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to avoid 1,3-diaxial interactions, but this can be influenced by other substituents. |

| C3-Carbonyl Group | The sp2 hybridized carbonyl carbon flattens the ring at that position, influencing the overall chair geometry. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers through dipole-dipole interactions. |

Diastereomeric Control in Synthetic Sequences

The synthesis of derivatives from this compound often involves the creation of a new stereocenter, for example, by reduction of the ketone at C3. This can lead to the formation of two diastereomers, with the new hydroxyl group being either cis or trans to the C5-methyl group. Achieving control over this diastereoselectivity is a key challenge in the synthesis of complex piperidine-containing molecules.

The stereochemical outcome of such reactions is influenced by several factors, including the nature of the reagent, the reaction conditions, and the conformation of the piperidinone ring. For instance, the reduction of the carbonyl group can proceed via axial or equatorial attack of the hydride reagent. The preferred trajectory of the incoming nucleophile is often dictated by steric hindrance. If the C5-methyl group is in an equatorial position, it can sterically hinder the equatorial attack, leading to a preference for the axial alcohol (trans to the methyl group). Conversely, if the methyl group is axial, it can direct the attack to the equatorial face.

Furthermore, the bulky N-Boc group can also play a significant role in directing the stereochemical outcome by blocking one face of the molecule. The choice of reducing agent is also critical. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered face, leading to higher diastereoselectivity compared to smaller reagents like sodium borohydride.

Enantiomeric Purity and Control in Chiral Building Block Generation

This compound is a chiral molecule, and its enantiomers can serve as valuable building blocks for the asymmetric synthesis of pharmaceuticals and other biologically active compounds. The generation of enantiomerically pure this compound is therefore of significant interest.

Several strategies can be employed to obtain enantiopure forms of this compound:

Chiral Pool Synthesis: This approach involves starting from an enantiomerically pure precursor that already contains the desired stereocenter. For example, a chiral amino acid or a natural product could be elaborated through a series of chemical transformations to yield the target molecule.

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that creates the chiral center. For instance, an asymmetric Michael addition to an appropriate precursor could establish the stereochemistry at the C5 position.

Resolution of Racemates: A racemic mixture of this compound can be separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Enzymatic resolution is another powerful technique where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.

The enantiomeric purity of the resulting building block is crucial, as it directly impacts the stereochemical integrity of the final product.

Influence of Stereoisomerism on Reactivity and Derivative Structure

The specific stereoisomerism of this compound and its derivatives has a profound impact on their chemical reactivity and the three-dimensional structure of the resulting molecules. The relative orientation of the substituents on the piperidinone ring can influence the accessibility of reactive sites and the stability of transition states.

For example, the rate of a reaction at the C3-carbonyl group can be affected by the stereochemistry at C5. An axial methyl group at C5 might sterically hinder the approach of a reagent to the carbonyl, leading to a slower reaction rate compared to the diastereomer with an equatorial methyl group.

In the formation of bicyclic systems derived from this compound, the initial stereochemistry will determine the stereochemical outcome of the cyclization reaction and the geometry of the resulting fused rings. Therefore, a thorough understanding and control of the stereochemistry of this compound are essential for its successful application in the synthesis of complex and stereochemically defined molecules.

Applications and Role in Advanced Organic Synthesis and Medicinal Chemistry

1-Boc-5-methyl-3-piperidinone as a Key Synthetic Building Block

The utility of this compound as a synthetic intermediate is demonstrated by its application in the creation of diverse and complex molecular structures. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for easy deprotection, and the ketone functionality provides a reactive handle for a multitude of chemical transformations.

This compound is a valuable precursor for synthesizing intricate heterocyclic systems. The ketone at the 3-position is a key functional group that can participate in condensation reactions with various binucleophiles to form new fused rings. For instance, reaction with hydrazines can yield pyrazole-fused piperidines, which are themselves important scaffolds in medicinal chemistry. nih.gov

One of the classic reactions for building polycyclic indole (B1671886) alkaloid frameworks is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org While tryptamine (B22526) is the typical amine component, this compound can serve as the ketone component, enabling the synthesis of complex tetracyclic structures that form the core of many biologically active alkaloids. nih.gov The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich indole ring to form a new carbon-carbon bond and close the ring. wikipedia.org This strategy has been successfully employed in the synthesis of various indole alkaloids and their analogs. mdpi.com

Furthermore, the piperidinone core can be elaborated into other complex systems. For example, derivatives of N-Boc-piperidines have been used to create novel heterocyclic amino acids, such as pyrazole-containing piperidines, which serve as chiral building blocks for further synthetic elaboration. nih.gov

Table 1: Examples of Heterocyclic Frameworks Derived from Piperidinone Precursors

| Precursor Type | Reagent | Resulting Framework | Potential Application |

|---|---|---|---|

| N-Boc-3-Piperidinone | Hydrazine derivatives | Pyrazole-fused piperidine (B6355638) | Kinase Inhibitors |

| N-Boc-3-Piperidinone | Tryptamine | Tetrahydro-β-carboline | Indole Alkaloid Synthesis |

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, particularly in the alkaloid family. nih.gov Many of these compounds exhibit significant pharmacological activities. This compound serves as a key chiral building block for the asymmetric synthesis of these natural products and their structurally modified analogs, which are often pursued to improve efficacy or reduce toxicity.

The synthesis of monoterpene indole alkaloids, a large and structurally diverse class of natural products, often relies on precursors that can establish the characteristic polycyclic systems. acs.org The piperidinone core of this compound is conceptually an ideal starting point for constructing the intricate ring systems found in alkaloids like mersicarpine and leuconodine. acs.org Synthetic strategies often involve an initial indole synthesis, such as the Fischer indole synthesis, followed by cyclization reactions where a piperidinone unit can be a crucial component. nih.govacs.org

The presence of the methyl group at the 5-position provides a stereocenter that can be used to control the stereochemistry of the final natural product analog, which is often critical for its biological activity.

Design and Development of Bioactive Piperidinone Derivatives

The piperidinone scaffold is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thus serving as a rich source for drug discovery.

The piperidine and piperidinone motifs are central to a wide range of pharmaceuticals. Their conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological macromolecules like enzymes and receptors.

Derivatives of the piperidinone scaffold are being actively investigated as inhibitors of various protein kinases. ugr.esed.ac.uk Kinases are a major class of drug targets, particularly in oncology. For example, novel diketopiperazine derivatives, which share structural similarities with piperidinones, have been identified as selective inhibitors of the FLT3-ITD mutant kinase, a key driver in acute myeloid leukemia (AML). mdpi.com This highlights the potential of the core scaffold found in this compound to be elaborated into potent and selective kinase inhibitors.

Table 2: Piperidinone Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Therapeutic Area | Key Feature |

|---|---|---|---|

| Diketopiperazine derivatives | FLT3-ITD | Acute Myeloid Leukemia | High selectivity for mutant kinase |

| Pyrazolo[1,5-a]pyrimidines | TRKA, TRKB, TRKC | Neurological disorders, Cancer | Potent, low-nanomolar inhibition |

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents, most notably in the opioid class of painkillers. Researchers are continually exploring new derivatives to achieve potent pain relief with fewer side effects.

Recent studies have focused on benzylpiperidine derivatives that act as dual modulators of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov This dual-target approach has shown promise in producing strong antinociceptive effects while potentially mitigating adverse opioid-related effects like tolerance and dependence. nih.gov The core structure of this compound provides a foundation for the synthesis of novel ligands targeting these and other receptors involved in pain signaling pathways. The development of positive allosteric modulators (PAMs) of the μ-opioid receptor is another emerging strategy to achieve safer analgesia, and piperidine-based structures are being explored for this purpose. nih.gov

Piperidine and its derivatives play a crucial role in the development of drugs targeting the central nervous system (CNS). Their ability to interact with various neurotransmitter receptors and enzymes makes them valuable scaffolds for treating a range of neurological and psychiatric conditions.

In the context of Alzheimer's disease, piperidine-based compounds are being investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Maintaining acetylcholine levels is a key therapeutic strategy for managing the symptoms of Alzheimer's. Studies have shown that novel piperidone derivatives can act as inhibitors of enzymes implicated in Alzheimer's pathology. jksus.org Furthermore, piperazine (B1678402) derivatives, which are structurally related to piperidines, have been identified as potential therapeutic agents for Alzheimer's disease through their action on TRPC6 channels, which are involved in memory formation. nih.gov The this compound scaffold is therefore a highly relevant starting point for designing new chemical entities to explore these therapeutic hypotheses.

Anticancer Agent Research and Curcumin (B1669340) Mimics

The structural framework of piperidinone is central to the development of novel anticancer agents, particularly in the synthesis of curcumin mimics. Curcumin, a natural compound, exhibits significant anticancer properties but is limited by poor bioavailability and stability. researchgate.net Synthetic analogs, such as those based on the 3,5-bis(arylidene)-4-piperidone scaffold, have been developed to overcome these limitations. nih.gov These mimics often show enhanced antiproliferative activity against various cancer cell lines. nih.gov

Research has focused on synthesizing N-Boc-protected-3,5-bis(arylidene)-4-piperidone analogs, which are structurally related to derivatives of this compound, as potent anti-cancer agents. researchgate.net A library of these bis-chalcone molecules, structurally similar to the potent anti-cancer agent EF-24, has been synthesized to explore their medicinal properties. researchgate.net The synthesis of these compounds typically involves an Aldol condensation of the N-Boc-protected piperidone with appropriate aromatic aldehydes. researchgate.net

Studies have shown that these curcuminoids can induce apoptosis in cancer cells and exhibit selective toxicity towards malignant cells over healthy ones. nih.govmtak.hu For instance, certain 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have demonstrated submicromolar cytotoxicity against cancer cell lines. nih.gov The conjugation of these piperidone-based curcumin mimics with other molecules, such as sesquiterpene lactones, has been explored to create agents that can target the metabolic phenotype of cancer cells. nih.gov

| Compound Series | General Activity against Cancer Cell Lines | Selectivity for Malignant Cells | Reference |

|---|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-ones (Series 1) | Potent Cytotoxins | High | nih.gov |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones (Series 2) | Submicromolar CC50 values | Very High | nih.gov |

| Mesna Adducts (Series 3) | Less Potent than Series 1 and 2 | Moderate | nih.gov |

Antimicrobial, Antiviral, and Antimalarial Applications

The piperidine ring is a common motif in a wide range of antimicrobial, antiviral, and antimalarial agents. The this compound scaffold is a valuable precursor for the synthesis of these therapeutic agents due to the ease with which its structure can be modified.

In the realm of antimalarial research, N-Boc-piperidin-4-one, a closely related analog of this compound, has been utilized as a key starting material for the synthesis of 1,4-disubstituted piperidine derivatives. nih.govresearchgate.net These compounds have been evaluated for their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govnih.gov The synthesis involves a reductive amination of the N-Boc-piperidinone, followed by acylation and deprotection to yield the final active compounds. nih.gov Several of these derivatives have shown potent antimalarial activity in the nanomolar range, comparable to the efficacy of chloroquine. nih.govnih.gov

| Compound | IC50 (nM) vs. 3D7 strain | IC50 (nM) vs. W2 strain | Reference |

|---|---|---|---|

| 12a | - | 11.60 | nih.govresearchgate.net |

| 12d | 13.64 | - | nih.govresearchgate.net |

| 13b | 4.19 | 13.30 | nih.govresearchgate.net |

| Chloroquine (Reference) | 22.38 | 134.12 | nih.govresearchgate.net |

In the context of antibacterial agents, piperidin-4-one derivatives have been investigated for their efficacy against various bacterial strains. biomedpharmajournal.org For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and subsequently converted to their thiosemicarbazone derivatives, which exhibited significant antimicrobial activity. biomedpharmajournal.org Additionally, N-methyl 4-piperidone-derived monoketone curcuminoids have been evaluated for their activity against cariogenic bacteria, with some compounds showing moderate efficacy. mdpi.comresearchgate.net

For antiviral applications, the piperidine scaffold has been incorporated into various molecular structures. For example, N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives have been designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and Related Enzymes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The piperidine and piperidinone cores are key structural features in many potent and selective DPP-4 inhibitors. nih.govnih.gov The synthesis of these inhibitors often involves the use of piperidinone precursors. For example, novel aminomethyl-piperidones have been developed as effective DPP-4 inhibitors. researchgate.net

While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of related structures, such as 2-azabicyclo[2.2.1]heptane-based inhibitors, highlights the modular nature of these syntheses where a piperidine-like core is essential. researchgate.net The rational design of DPP-4 inhibitors often involves replacing existing heterocyclic ring systems, like piperazine, with piperidine to modulate the compound's binding affinity and pharmacokinetic properties. oatext.com Computational methods such as 3D-QSAR pharmacophore modeling and molecular docking are employed to predict the inhibitory activity of new piperidinone-based compounds. nih.gov

Structure-Activity Relationship (SAR) Studies on Piperidinone-Based Compounds

Rational Design of Ligands with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of piperidinone-based compounds. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. The rational design of new ligands with improved potency and selectivity relies heavily on SAR data and computational modeling. nih.gov

In the development of anticancer agents, SAR studies on 3,5-bis(arylidene)-4-piperidones have revealed that the nature and position of substituents on the arylidene rings, as well as modifications to the piperidone nitrogen, significantly influence cytotoxicity and selectivity. mtak.hu For instance, the introduction of nitroxide moieties can enhance antioxidant properties, leading to compounds with high anticancer efficacy and limited toxicity to noncancerous cells. mtak.hu

For DPP-4 inhibitors, SAR studies have shown that the stereochemistry and substitution pattern of the piperidine ring are critical for potent inhibition. The design of novel inhibitors often involves exploring different heterocyclic cores, such as piperidine and pyrrolidine, to optimize interactions with the enzyme's active site. oatext.com Molecular docking studies help to rationalize the observed activities and guide the design of new analogs with improved binding affinities. nih.gov

Impact of Functional Group Modifications on Biological Profiles

The modification of functional groups on the piperidinone scaffold has a profound impact on the biological profile of the resulting compounds, including their potency, selectivity, and pharmacokinetic properties.

For example, in the context of piperidine-based analogs of cocaine, N-demethylation was found to improve activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. utmb.edu The replacement of an ester functional group with a more metabolically stable isostere, such as an oxadiazole, can lead to compounds with a longer duration of action. researchsolutions.com

In the case of antimicrobial agents derived from 2,6-diaryl-3-methyl-4-piperidones, the addition of a thiosemicarbazone moiety significantly enhanced antifungal activity compared to the parent piperidinone. biomedpharmajournal.org Similarly, for N-methyl 4-piperidone-derived curcuminoids, the presence and position of substituents like fluorine or methoxy (B1213986) groups on the aromatic rings were found to be associated with their antibacterial activity. mdpi.com

These examples underscore the importance of functional group modifications in fine-tuning the biological activity of piperidinone-based compounds, allowing for the development of more effective and selective therapeutic agents.

Advanced Characterization and Computational Investigations

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental to confirming the identity and purity of 1-Boc-5-methyl-3-piperidinone. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information for complete structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. For this compound, the spectra would reveal characteristic signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the methyl group, and the protons and carbons of the piperidinone ring.

In a typical ¹H NMR spectrum, the nine protons of the Boc group's tert-butyl moiety would appear as a prominent singlet. The methyl group protons on the piperidine (B6355638) ring would produce a doublet. The protons on the piperidine ring itself would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the piperidine ring and the methyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign these proton and carbon signals by identifying their correlations. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~205-210 |

| C=O (Boc) | - | ~154-156 |

| C(CH₃)₃ (Boc) | - | ~80-82 |

| C(CH₃)₃ (Boc) | ~1.4-1.5 (s, 9H) | ~28-29 |

| Ring CH₂ adjacent to N | ~3.5-4.2 (m) | ~45-55 |

| Ring CH₂ adjacent to C=O | ~2.5-2.8 (m) | ~50-55 |

| Ring CH with CH₃ | ~2.2-2.5 (m) | ~30-35 |

| Ring CH₃ | ~1.0-1.2 (d) | ~15-20 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecular ion (M+) of this compound would be observed. Common fragmentation pathways for ketones and Boc-protected amines provide diagnostic peaks. libretexts.org Key fragmentation would include the loss of the tert-butyl group ([M-57]+) or isobutylene (B52900) ([M-56]+), and the loss of the entire Boc group ([M-101]+). Alpha-cleavage adjacent to the carbonyl group is also a characteristic fragmentation pattern for ketones, leading to stable acylium ions. chemguide.co.ukmiamioh.edu

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 227 | [C₁₂H₂₁NO₃]⁺ | Molecular Ion (M⁺) |

| 171 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 170 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 126 | [M - Boc]⁺ | Loss of Boc group (as a radical) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by two strong absorption bands in the carbonyl region. The ketone (C=O) stretch is expected around 1715-1730 cm⁻¹, while the carbamate (B1207046) (Boc group) C=O stretch typically appears at a slightly lower wavenumber, around 1680-1700 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-N stretching vibrations. vscht.czspecac.commasterorganicchemistry.comlibretexts.org

X-ray Crystallography for Conformation and Absolute Stereochemistry

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com For a chiral molecule like this compound, this technique would unambiguously determine the conformation of the piperidine ring and the spatial orientation of the methyl and Boc groups. researchgate.net

Although a specific crystal structure for this compound is not publicly available, analysis of related piperidine structures reveals that the six-membered ring typically adopts a chair conformation to minimize steric strain. researchgate.net X-ray analysis would confirm this and determine whether the methyl group occupies an equatorial or axial position in the solid state. This information is crucial for understanding intermolecular interactions in the crystal lattice and for validating the results of computational conformational analysis. researchgate.net

Computational Chemistry Approaches

Computational methods are powerful tools for investigating the properties of molecules at an electronic level, providing insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.netdntb.gov.ua DFT calculations can predict the most stable conformation of this compound by optimizing its geometry to find the lowest energy state. These calculations can also determine the relative energies of different conformers, such as chair and boat forms of the piperidine ring, and the energetic barrier to their interconversion.

Furthermore, DFT is used to compute various electronic properties, including:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting sites of reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and electronic excitation properties. nih.gov

As a derivative of the piperidine scaffold, which is common in pharmaceuticals, this compound is a candidate for use in drug design. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comtandfonline.com By simulating the interaction of this compound or its derivatives with the active site of a receptor or enzyme, researchers can estimate its binding affinity (docking score) and identify key interactions, such as hydrogen bonds and hydrophobic contacts. acs.orgresearchgate.net

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event and helping to refine potential drug candidates based on their interaction profiles.

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates early in the discovery process. nih.govmdpi.com For this compound, these predictions would assess its drug-likeness based on criteria such as Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Other predicted parameters include aqueous solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.net These computational screens help to prioritize compounds for further synthesis and experimental testing by flagging potential liabilities in their pharmacokinetic profiles. nih.gov

Interactive Data Table: Predicted ADME Properties for this compound Note: These are representative values that would be generated by common prediction software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 227.3 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~1.5 - 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 (two O, one N) | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | ~46-48 Ų | Suggests good oral bioavailability |

Methodologies for Reaction Monitoring and Process Analytical Technology

Process Analytical Technology (PAT) involves the use of real-time, in-line analytical tools to monitor and control chemical manufacturing processes, ensuring quality and efficiency. mt.comamericanpharmaceuticalreview.com For the synthesis of this compound, which often involves the oxidation of a corresponding alcohol precursor, PAT can be invaluable. google.com

In-situ spectroscopic probes, such as FTIR or Raman, can be inserted directly into the reaction vessel to monitor the reaction progress in real-time. americanpharmaceuticalreview.comyoutube.com For example, an FTIR probe could track the disappearance of the alcohol O-H stretch and the simultaneous appearance of the ketone C=O stretch. acs.org This allows for precise determination of the reaction endpoint, preventing the formation of impurities from over-oxidation or incomplete conversion. This real-time data acquisition facilitates better process control, improves yield and purity, and ensures batch-to-batch consistency. youtube.com

Q & A

What are the key synthetic strategies for preparing 1-Boc-5-methyl-3-piperidinone, and how does the Boc group influence the reaction pathway?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves protection-deprotection strategies and cyclization reactions. The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine functionality, preventing unwanted side reactions during subsequent steps. For example, similar Boc-protected piperidine derivatives (e.g., methyl 1-Boc-5-hydroxypiperidine-3-carboxylate) are synthesized via multi-step protocols involving amine protection, alkylation, or nucleophilic substitution . The Boc group enhances solubility in organic solvents and stabilizes intermediates during purification. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), restoring the amine for further functionalization.

How can researchers characterize the structural integrity of this compound using spectroscopic and analytical methods?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the Boc group’s presence (e.g., tert-butyl protons at ~1.4 ppm) and piperidinone ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO for this compound).

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and ketone in the piperidinone ring.

- X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals.

Cross-referencing these methods ensures structural validation .

What experimental precautions are critical when handling this compound to ensure safety and reproducibility?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or deprotection to mitigate exposure to volatile reagents (e.g., trifluoroacetic acid).

- Waste Management : Segregate acidic deprotection waste and neutralize before disposal. Collaborate with certified waste management services for compliance .

- Documentation : Record reaction conditions (temperature, solvent ratios) meticulously to ensure reproducibility .

How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

Level: Advanced

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance Boc group stability during alkylation.

- Catalysis : Employ palladium catalysts for cross-coupling reactions involving substituted piperidinones.

- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during Boc deprotection.

- Purification : Use flash chromatography or recrystallization to isolate intermediates. For example, Kanto Reagents’ protocols for Boc-protected piperidines emphasize gradient elution for purity >97% .

What are the challenges in achieving enantiomeric purity in this compound derivatives, and how can chiral resolution be methodologically addressed?

Level: Advanced

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary chiral groups during synthesis to direct stereochemistry, followed by removal.

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures. Document deviations from standard protocols to troubleshoot low enantiomeric excess (e.e.) .

How can computational models predict the stability and reactivity of this compound under varying conditions?

Level: Advanced

Methodological Answer:

- DFT Calculations : Density Functional Theory models assess electron density distribution, predicting sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on Boc group stability).

- QSPR Models : Quantitative Structure-Property Relationship analyses correlate structural features (e.g., methyl substitution) with stability data. Validate predictions with experimental DSC (Differential Scanning Calorimetry) for thermal stability .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

- Meta-Analysis : Systematically compare literature protocols to identify variables (e.g., catalyst loading, solvent purity) causing discrepancies.

- Reproducibility Trials : Replicate key studies with controlled parameters. For example, inconsistent -NMR shifts may arise from solvent impurities or pH variations.

- Collaborative Validation : Share raw data (e.g., chromatograms, spectra) via open-access platforms for peer verification. Adhere to frameworks like FINER (Feasible, Novel, Ethical, Relevant) to design robust validation studies .

What frameworks guide the formulation of rigorous research questions for studying this compound’s biological activity?

Level: Advanced

Methodological Answer:

- PICO Framework :

- Population : Target enzyme/receptor (e.g., kinases, GPCRs).

- Intervention : this compound derivatives as inhibitors.

- Comparison : Existing inhibitors (e.g., FDA-approved drugs).

- Outcome : IC values, binding affinity.

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targets), and Relevant (e.g., therapeutic potential for neurodegenerative diseases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.